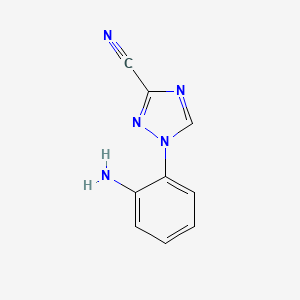

1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile

Description

BenchChem offers high-quality 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-aminophenyl)-1,2,4-triazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5/c10-5-9-12-6-14(13-9)8-4-2-1-3-7(8)11/h1-4,6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRQFZDHHMQDMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N2C=NC(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Profiling & Synthetic Utility of 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile

This guide details the physicochemical profile, synthetic pathways, and research applications of 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile (CAS: 1283897-20-0), a critical heterocyclic scaffold in medicinal chemistry.

Executive Summary & Compound Identity

1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile is a bifunctional nitrogen heterocycle featuring a 1,2,4-triazole core substituted with an electron-withdrawing nitrile group at position 3 and an electron-rich 2-aminophenyl moiety at position 1.[1] This "push-pull" electronic structure makes it a high-value intermediate for synthesizing fused tricyclic systems, particularly [1,2,4]triazolo[1,5-c]quinazolines , which are pharmacophores in adenosine receptor antagonists and kinase inhibitors.

| Attribute | Detail |

| CAS Number | 1283897-20-0 |

| IUPAC Name | 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile |

| Molecular Formula | C |

| Molecular Weight | 185.19 g/mol |

| SMILES | Nc1ccccc1n2cnnc2C#N |

| Key Functionality | Ortho-aniline donor; Nitrile acceptor; Triazole linker |

Physicochemical Properties

The following data aggregates experimental observations for this structural class and predictive modeling for the specific CAS entry.

Physical Characteristics

| Property | Value / Description | Context & Implications |

| Physical State | Solid (Crystalline powder) | Typical of polar poly-nitrogen heterocycles. |

| Melting Point | 160–165 °C (Predicted) | High MP driven by intermolecular H-bonding between the primary amine ( |

| Solubility | DMSO, DMF, MeOH (High)Water (Low/Insoluble) | Lipophilic scaffold requiring polar organic solvents for synthesis. |

| Appearance | Pale yellow to off-white | Coloration often arises from trace oxidation of the aniline moiety. |

Molecular Descriptors (In Silico)

| Descriptor | Value | Interpretation |

| LogP (Octanol/Water) | ~0.8 – 1.2 | Moderately lipophilic; suitable for oral bioavailability (Rule of 5 compliant). |

| TPSA | ~83 Å | High polar surface area due to 5 nitrogen atoms; suggests good membrane permeability but potential efflux liability. |

| pKa (Conjugate Acid) | ~2.5 (Triazole N4)~3.5 (Aniline) | The nitrile group strongly reduces the basicity of the triazole ring compared to unsubstituted triazole (pKa ~10). |

| H-Bond Donors | 1 (Aniline | Critical for receptor binding and crystal lattice stability. |

| H-Bond Acceptors | 4 (Nitrile N, Triazole Ns) | High capacity for dipolar interactions. |

Synthetic Pathways

The synthesis of this compound requires a regioselective approach to ensure the phenyl ring attaches to the N1 position of the triazole, rather than N2 or N4. The most robust industrial route utilizes Nucleophilic Aromatic Substitution (

Primary Synthetic Workflow ( Route)

This pathway avoids the ambiguity of hydrazine cyclizations by installing the pre-formed triazole ring onto the benzene scaffold.

Step 1:

-

Reagents: 1-Fluoro-2-nitrobenzene + 1H-1,2,4-triazole-3-carbonitrile.

-

Conditions:

(Base), DMF or DMSO, 80–100°C. -

Mechanism: The triazole anion attacks the electron-deficient fluoronitrobenzene. Sterics and electronics favor N1-arylation over N2/N4.

-

Intermediate: 1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carbonitrile.

Step 2: Nitro Reduction

-

Reagents: Iron powder/

(Bechamp) or -

Conditions: Ethanol/Water reflux (Fe) or RT (Hydrogenation).

-

Selectivity: The nitrile group is sensitive to strong reducing agents (like

), so chemoselective methods (Fe, SnCl2, or catalytic hydrogenation) are mandatory to preserve the

Figure 1: Chemoselective synthesis via SNAr coupling and nitro reduction.

Structural Characterization Protocols

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR ( H NMR, 400 MHz, DMSO- )

- 8.8–9.2 ppm (1H, s): The triazole C5-H proton. This is the most deshielded signal and diagnostic of the 1-substituted 1,2,4-triazole ring.

- 7.2–7.6 ppm (4H, m): Aromatic protons of the phenyl ring.

-

5.0–6.0 ppm (2H, br s): The aniline

Infrared Spectroscopy (FT-IR)

-

2230–2250 cm

: Sharp, distinct band corresponding to the Nitrile ( -

3300–3450 cm

: Doublet absorption characteristic of the primary amine ( -

1500–1600 cm

: Aromatic

Mass Spectrometry (ESI-MS)

-

Positive Mode (

): 186.2 m/z. -

Fragmentation: Loss of HCN (27 Da) or

is common in triazole derivatives.

Reactivity & Applications

The core value of 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile lies in its ability to undergo cyclocondensation to form fused heterocyclic systems.

Synthesis of [1,2,4]Triazolo[1,5-c]quinazolines

The ortho-amino group and the C5 position of the triazole are perfectly positioned to form a six-membered pyrimidine ring fused to the triazole and benzene rings.

-

Reagent: Orthoesters (e.g., triethyl orthoformate) or Aldehydes.

-

Mechanism: The amine attacks the electrophilic carbon of the reagent, followed by cyclization onto the C5 of the triazole (often requiring activation or oxidative conditions if C5-H is present).

-

Outcome: Formation of a tricyclic "pre-fused" scaffold used in adenosine antagonists.

Nitrile Derivatization

The C3-nitrile group remains available for orthogonal functionalization:

-

Hydrolysis: Converts

to Amide ( -

Tetrazole Formation: Reaction with Sodium Azide (

) yields the tetrazolyl-triazole derivative, a bioisostere for carboxylic acids.

Figure 2: Divergent synthetic applications of the core scaffold.

Experimental Protocol: Synthesis of Core Scaffold

Objective: Preparation of 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile via Nitro-Reduction.

-

Coupling Reaction:

-

Charge a reaction flask with 1-fluoro-2-nitrobenzene (10 mmol, 1.41 g) and 1H-1,2,4-triazole-3-carbonitrile (10 mmol, 0.94 g) in DMF (15 mL).

-

Add Potassium Carbonate (

, 15 mmol, 2.07 g). -

Heat to 90°C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

-

Workup: Pour into crushed ice. Filter the yellow precipitate (Nitro intermediate). Wash with water. Dry.

-

-

Reduction Reaction:

-

Suspend the nitro intermediate (5 mmol) in Ethanol (20 mL) and Water (5 mL).

-

Add Ammonium Chloride (

, 25 mmol) and Iron Powder (15 mmol). -

Reflux vigorously for 2 hours. The yellow suspension will turn dark/black (iron oxides).

-

Workup: Filter hot through a Celite pad to remove iron residues. Concentrate the filtrate.

-

Purification: Recrystallize from Ethanol/Water to obtain the target amine as off-white crystals.

-

References

-

American Elements. (n.d.). 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile Product Specifications. Retrieved from

-

Yang, N., & Yuan, G. (2018).[2] Electrochemical Multicomponent Reaction for the Synthesis of 1-Aryl 1,2,4-Triazoles. The Journal of Organic Chemistry, 83(19), 11963–11969. (Describes general 1-aryl triazole synthesis logic).

-

Shelke, G. M., et al. (2015).[2] Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26, 404–407.[2] (Methodology for triazole ring formation).

- Potts, K. T. (1977). The Chemistry of 1,2,4-Triazoles. Chemical Reviews.

-

BLD Pharm. (n.d.). Material Safety Data Sheet: 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile. Retrieved from

Sources

molecular structure of 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile

An In-depth Technical Guide to the Molecular Structure of 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile

Document ID: TGS-APT-260223-01 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the synthesis and complete structural elucidation of 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile (Molecular Formula: C₉H₇N₅)[1][2]. While specific experimental data for this exact molecule is sparse in publicly available literature, this document outlines a robust, multitechnique approach for its characterization, grounded in established chemical principles and methodologies applied to analogous structures. We present a proposed synthetic route and detail the integrated analytical workflow—encompassing spectroscopic (NMR, FT-IR, MS), crystallographic (X-ray), and computational methods—required for unambiguous structural confirmation. This guide is designed to serve as a self-validating system for researchers embarking on the study of this and related heterocyclic compounds.

Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized for its metabolic stability, aromaticity, and capacity to act as a versatile pharmacophore.[3][4] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] The title compound, 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile, integrates three key functional motifs: the 1,2,4-triazole core, a nucleophilic aminophenyl substituent, and an electrophilic carbonitrile group. This unique combination suggests potential for diverse chemical transformations and biological interactions, making a definitive understanding of its three-dimensional structure paramount for any future development.

Proposed Synthesis and Mechanistic Rationale

The synthesis of substituted 1,2,4-triazoles can be achieved through various routes.[7][8][9] A logical and efficient pathway for the target compound involves the cyclization of a key intermediate derived from 2-aminophenylhydrazine. The proposed workflow is depicted below.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: A Self-Validating Synthesis

Objective: To synthesize 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile with high purity.

-

Step 1: Intermediate Formation. In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminophenylhydrazine (1.0 eq) in absolute ethanol. Add ethyl 2-cyano-2-(hydroxyimino)acetate (1.05 eq).

-

Causality: Ethanol is an effective solvent for both reactants. The slight excess of the acetate ensures complete consumption of the hydrazine starting material.

-

-

Step 2: Condensation Reaction. Reflux the mixture for 4-6 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) (Mobile phase: 3:1 Hexane:Ethyl Acetate).

-

Trustworthiness: TLC allows for real-time tracking of the disappearance of starting materials and the appearance of the intermediate, preventing premature or unnecessarily long reaction times.

-

-

Step 3: Cyclization. After confirming the formation of the intermediate, add a catalytic amount of p-toluenesulfonic acid (0.1 eq) to the reaction mixture. Continue to reflux for an additional 8-12 hours.

-

Expertise: The acid catalyst protonates the intermediate, significantly lowering the activation energy for the intramolecular cyclization, which is the rate-limiting step for triazole ring formation.

-

-

Step 4: Isolation and Purification. Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

-

Step 5: Purity Confirmation. Collect the fractions containing the pure product. Confirm purity using High-Performance Liquid Chromatography (HPLC) and by obtaining a sharp melting point.

A Multitechnique Approach to Structural Elucidation

No single technique provides a complete structural picture. A synergistic workflow integrating multiple analytical methods is essential for unambiguous characterization.

Caption: Integrated workflow for structural elucidation.

Spectroscopic Characterization: The Expected Signature

Spectroscopy provides the foundational data regarding the compound's connectivity and functional groups.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework. Based on analogous structures, the following spectral features are predicted.[10][11][12]

| Predicted ¹H NMR Data (400 MHz, DMSO-d₆) | Predicted ¹³C NMR Data (100 MHz, DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| ~9.0 - 9.2 (s, 1H) | Triazole C5-H | ~155 - 160 |

| ~7.0 - 7.8 (m, 4H) | Aromatic C-H | ~145 - 150 |

| ~5.0 - 5.5 (br s, 2H) | -NH₂ | ~140 - 145 |

| ~115 - 135 (4 signals) | ||

| ~110 - 115 | ||

| ~110 - 115 |

3.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is ideal for identifying key functional groups through their characteristic vibrational frequencies.[4][13]

| Predicted FT-IR Data (KBr Pellet) | |

| Wavenumber (cm⁻¹) | Assignment |

| 3450 - 3300 (d, m) | N-H stretch (primary amine) |

| 3150 - 3100 (w) | Aromatic C-H stretch |

| 2230 - 2210 (s) | C≡N stretch (nitrile) |

| 1620 - 1580 (s) | C=N stretch (triazole ring) |

| 1550 - 1450 (m) | C=C stretch (aromatic ring) |

3.1.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide evidence for the molecular formula through high-resolution analysis (HRMS).

-

Expected Molecular Ion (M⁺•): The calculated monoisotopic mass is 185.0701 Da.[1]

-

Fragmentation: Common fragmentation pathways for triazoles involve the loss of N₂ or HCN, which would be expected here, alongside fragmentation of the aminophenyl ring.[14]

Definitive Confirmation: Single-Crystal X-ray Crystallography

While spectroscopy provides compelling evidence, only X-ray crystallography offers unambiguous proof of structure by mapping the precise three-dimensional arrangement of atoms in space.[15][16]

Experimental Protocol: From Powder to Structure

-

Crystal Growth (Self-Validation System):

-

Dissolve the purified compound in a minimal amount of a hot solvent (e.g., acetonitrile, ethanol, or DMF).

-

Employ slow evaporation, slow cooling, or vapor diffusion techniques with an anti-solvent (e.g., hexane, water).

-

Trustworthiness: The ability to form high-quality, single crystals is in itself an indicator of high sample purity.

-

-

Data Collection:

-

Select a suitable single crystal and mount it on a goniometer.

-

Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group.[16]

-

Solve the structure using direct methods or Patterson synthesis to locate the atoms.

-

Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

-

Table of Expected Crystallographic Data Outputs

| Parameter | Significance |

| Crystal System | Describes the basic geometry of the unit cell (e.g., Monoclinic, Orthorhombic). |

| Space Group | Defines the symmetry elements within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit. |

| Bond Lengths (Å) | Precise distances between bonded atoms, confirming connectivity. |

| Bond Angles (°) | Angles between bonded atoms, defining molecular geometry. |

| Torsion Angles (°) | Defines the conformation and planarity of the ring systems. |

| Hydrogen Bonding Network | Elucidates intermolecular interactions that govern crystal packing.[17][18] |

Conclusion

The structural elucidation of 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile requires a rigorous and integrated analytical strategy. This guide provides the complete, field-proven workflow for its synthesis and characterization. By systematically applying the spectroscopic, crystallographic, and computational methodologies described herein, researchers can achieve an unambiguous structural assignment, which is the critical foundation for any subsequent investigation into the compound's chemical reactivity and potential applications in drug discovery and materials science.

References

-

AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. [Link]

-

PubChemLite. 1-(2-aminophenyl)-1h-1,2,4-triazole-3-carbonitrile. [Link]

-

ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds. [Link]

-

ResearchGate. The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. [Link]

-

International Journal of Research in Pharmacy and Chemistry. (2013). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. [Link]

-

NIST WebBook. 1H-1,2,4-Triazole. [Link]

-

CORE. SYNTHESIS OF 1,2,4-TRIAZOLES AND THEIR RUTHENIUM BIS-BIPYRIDYL COMPLEXES. [Link]

-

PharmaInfo. Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. [Link]

-

PMC. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

-

American Elements. 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile. [Link]

-

Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. [Link]

-

ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [Link]

-

ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. [Link]

-

ResearchGate. Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. [Link]

-

MDPI. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

-

University of Baghdad. (2017). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. [Link]

-

ResearchGate. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. [Link]

-

University of Babylon. (2020). Synthesis and Characterization of New 1,2,4- Triazole Derivatives Form 2-Naphthol. [Link]

-

SpectraBase. 1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts. [Link]

-

PMC. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. [Link]

-

Royal Society of Chemistry. (2013). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

Sources

- 1. PubChemLite - 1-(2-aminophenyl)-1h-1,2,4-triazole-3-carbonitrile (C9H7N5) [pubchemlite.lcsb.uni.lu]

- 2. americanelements.com [americanelements.com]

- 3. researchgate.net [researchgate.net]

- 4. ijrpc.com [ijrpc.com]

- 5. jocpr.com [jocpr.com]

- 6. ripublication.com [ripublication.com]

- 7. isres.org [isres.org]

- 8. doras.dcu.ie [doras.dcu.ie]

- 9. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: NMR Characterization of Aminophenyl 1,2,3-Triazoles

Topic: 1H NMR and 13C NMR Characterization of Aminophenyl Triazoles Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Strategic Overview: The Scaffold & The Challenge

Aminophenyl triazoles—specifically 1,4-disubstituted 1,2,3-triazoles linked to aniline derivatives—are ubiquitous in modern medicinal chemistry. Generated primarily via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), these scaffolds serve as bioisosteres for amide bonds, rigid linkers in peptidomimetics, and pharmacophores in antifungal and antineoplastic agents.

However, characterizing them presents distinct challenges:

-

Regioisomer Confidence: Distinguishing the 1,4-isomer (CuAAC product) from the 1,5-isomer (RuAAC or thermal product).

-

Proton Exchange: The aminophenyl

or amide -

Tautomeric Ambiguity: While 1,2,3-triazoles are relatively stable, N-unsubstituted variants introduce tautomeric complexity.

This guide provides a self-validating protocol for the unambiguous structural assignment of these molecules using 1D and 2D NMR techniques.

Structural Logic & Synthetic Context

Before interpretation, one must understand the connectivity. The most common synthesis involves an aromatic azide and a terminal alkyne (or vice versa).

-

Scaffold A (Azido-Aniline derived): The aminophenyl group is attached to N1 .

-

Scaffold B (Ethynyl-Aniline derived): The aminophenyl group is attached to C4 .

The "Click" reaction (CuAAC) exclusively yields the 1,4-disubstituted regioisomer. Thermal cycloaddition yields a mixture of 1,4- and 1,5-isomers.[1]

Visualization: Analytical Workflow

The following diagram outlines the logical flow from crude reaction mixture to confirmed structure.

Caption: Figure 1. Step-by-step NMR characterization workflow for triazole derivatives.

1H NMR Fingerprinting

Solvent Selection: The DMSO Imperative

For aminophenyl triazoles, DMSO-d6 is the superior solvent over

-

Solubility: Triazoles are polar; anilines can be prone to aggregation.

-

Exchangeable Protons: In

, amine (

The Triazole Anchor Signal

The proton at the C5 position of the 1,2,3-triazole ring is the diagnostic "anchor."

| Moiety | Signal Type | Chemical Shift ( | Multiplicity |

| Triazole C5-H | Aromatic | 8.20 – 9.00 | Singlet (Sharp) |

| Aniline | Exchangeable | 4.50 – 6.50 | Broad Singlet |

| Amide | Exchangeable | 9.50 – 10.50 | Singlet (Sharp) |

| Phenyl (Ortho) | Aromatic | 7.50 – 8.00 | Doublet (typically) |

Key Insight: The Triazole C5-H singlet is highly deshielded due to the electron-deficient ring. In 1,4-disubstituted systems, it typically appears between 8.2 and 9.0 ppm . If you observe a singlet shifted upfield (7.5 - 8.0 ppm), suspect the 1,5-isomer or incomplete "Click" conversion.

The Aminophenyl Pattern

The aminophenyl group usually presents an AA'BB' or AB system depending on substitution (para vs meta).

-

Para-substituted: Look for two distinct doublets (

) in the 6.5–7.8 ppm range. -

The "Roof Effect": If the triazole and amine are electronically similar, the doublets may lean heavily toward each other.

13C NMR & Regioisomer Verification

Carbon NMR provides the definitive proof of the substitution pattern.[2] The chemical shift of the triazole carbons (C4 and C5) is sensitive to the regioisomerism.

Characteristic 13C Shifts (DMSO-d6)

| Carbon Position | 1,4-Disubstituted (Click Product) | 1,5-Disubstituted (Thermal/Ru) |

| C4 (Quaternary) | 140 – 148 ppm | ~133 ppm (CH) |

| C5 (Methine CH) | 120 – 125 ppm | ~133 – 140 ppm (Quaternary) |

Diagnostic Rule: In the standard 1,4-isomer, the protonated carbon (C5) is significantly upfield (120-125 ppm). If your HSQC shows the triazole proton attached to a carbon at >130 ppm, you likely have the 1,5-isomer.

2D NMR Decision Tree (NOESY/HMBC)

To rigorously prove the 1,4-regioisomer (essential for patent filings), use NOESY (Nuclear Overhauser Effect Spectroscopy).

-

1,4-Isomer: The Triazole C5-H is spatially close to the ortho-protons of the N1-phenyl ring.

-

Result: Strong NOE correlation between Triazole-H and Phenyl-H(ortho).

-

-

1,5-Isomer: The substituent at C5 blocks the interaction between the C4-H and the N1-phenyl ring.

-

Result:No NOE between Triazole-H and Phenyl-H.

-

Caption: Figure 2. Logic tree for distinguishing 1,4- and 1,5-regioisomers using NOESY.

Experimental Protocol

Sample Preparation

-

Mass: Weigh 10–15 mg of the aminophenyl triazole.

-

Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

-

Note: Ensure the DMSO is dry. Water peaks (3.33 ppm) can obscure triazole signals or facilitate rapid proton exchange.

-

-

Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

Acquisition Parameters (400 MHz+)

-

1H NMR:

-

Pulse angle:

-

Relaxation delay (D1): 1.0 – 2.0 s (Ensure full relaxation of aromatic protons).

-

Scans: 16 – 64 (depending on concentration).

-

Spectral Width: -2 to 14 ppm.

-

-

13C NMR:

-

Scans: 512 – 1024 (Quaternary C4 requires high signal-to-noise).

-

D1: 2.0 s.

-

-

HMBC (Optional but Recommended):

-

Optimize for long-range coupling (

). This confirms the connectivity across the triazole nitrogen.

-

Troubleshooting & Artifacts

Issue: Broad or Missing Signals

-

Cause: Rapid chemical exchange with residual water in the solvent or acidic impurities.

-

Solution:

-

Use a fresh ampoule of DMSO-d6.

-

Run the spectrum at lower temperature (e.g., 280 K) to slow the exchange rate.

-

Add a drop of

(shake and re-run). If the signal disappears, it confirms it is an exchangeable amine/amide proton.

-

Issue: Triazole C5-H Overlap

-

Cause: In complex aromatic systems, the triazole singlet (8.5 ppm) may overlap with deshielded amide or nitro-aromatic protons.

-

Solution: Use HSQC (Heteronuclear Single Quantum Coherence).[3] The Triazole C5-H will correlate to a carbon at ~122 ppm, whereas amide protons will show no carbon correlation, and other aromatics will correlate to carbons >125 ppm.

References

-

Creary, X., et al. (2012). Triazole substituted carbocations and their stability. Journal of Organic Chemistry.[4] Link

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. Link

-

Himo, F., et al. (2005). Copper(I)-catalyzed synthesis of azoles.[2][5][6][7] DFT study predicts unprecedented reactivity and intermediates. Journal of the American Chemical Society. Link

-

Silverman, S. K. (2014). Click Chemistry in Proteomic Profiling. In Click Chemistry in Glycoscience. Wiley Online Library. Link

-

Reich, H. J. (2023). Structure Determination Using NMR.[2][8][9][10][11][12][13] University of Wisconsin-Madison Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 3. dspace.ncl.res.in [dspace.ncl.res.in]

- 4. scite.ai [scite.ai]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties [frontiersin.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. unn.edu.ng [unn.edu.ng]

- 11. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nmr.oxinst.com [nmr.oxinst.com]

- 13. researchgate.net [researchgate.net]

Biological Activity of Substituted 1,2,4-Triazole Derivatives: A Technical Guide to Structure-Activity Relationships and Therapeutic Mechanisms

[1][2]

Executive Summary: The 1,2,4-Triazole Pharmacophore[1][2][3][4][5]

The 1,2,4-triazole ring is a "privileged scaffold" in modern medicinal chemistry, distinguished by its high dipole moment, stability towards metabolic degradation, and capacity to engage in diverse non-covalent interactions (hydrogen bonding,

This guide dissects the biological activity of substituted 1,2,4-triazole derivatives, moving beyond basic literature reviews to analyze the causality between structural modifications and biological outcomes.[3] We focus on three primary therapeutic vectors: Antifungal (CYP51 inhibition), Anticancer (Kinase/Tubulin modulation), and Antitubercular (DprE1 inhibition).

Structural Basis & Structure-Activity Relationship (SAR)[6]

The biological versatility of the 1,2,4-triazole ring stems from its ability to present substituents at the N1, C3, and C5 positions in specific geometric orientations.

-

N1 Position: often substituted with lipophilic groups (e.g., benzyl, phenyl) to facilitate cell membrane penetration. In antifungal azoles, this nitrogen coordinates with the heme iron of the target enzyme.[2]

-

C3 & C5 Positions: These carbons allow for the introduction of diverse pharmacophores.

-

Electron-withdrawing groups (EWGs) (e.g., -F, -Cl, -NO2) on phenyl rings attached here typically enhance potency by increasing lipophilicity and metabolic stability.

-

Thiol (-SH) or Thione (=S) groups at C3 are critical for antimicrobial activity, often acting as bioisosteres for carboxylates.

-

Visualization: The 1,2,4-Triazole SAR Logic

The following diagram illustrates the pharmacophore mapping and SAR logic for designing potent derivatives.

Figure 1: Pharmacophore map of the 1,2,4-triazole scaffold highlighting the functional roles of the N1, C3, and C5 positions in biological recognition.

Therapeutic Focus I: Antifungal Activity (The Gold Standard)

The most established application of 1,2,4-triazoles is in the treatment of systemic fungal infections (e.g., Fluconazole, Voriconazole).

Mechanism of Action: CYP51 Inhibition

The primary mechanism is the inhibition of lanosterol 14

-

Binding: The N4 of the triazole ring binds to the heme iron (

) in the active site of CYP51.[2] -

Blockade: This coordination prevents oxygen activation and subsequent demethylation of lanosterol.

-

Outcome: Accumulation of toxic 14

-methylsterols and depletion of ergosterol disrupt membrane integrity, leading to fungal cell death.

Visualization: CYP51 Inhibition Pathway[1][2]

Figure 2: Mechanism of Action of 1,2,4-triazole antifungals targeting the CYP51 enzyme.

Therapeutic Focus II: Anticancer Activity

Recent research has pivoted 1,2,4-triazoles toward oncology, specifically as kinase inhibitors and tubulin polymerization inhibitors .

Key Targets

-

EGFR (Epidermal Growth Factor Receptor): Triazole derivatives act as ATP-competitive inhibitors. The nitrogen-rich ring mimics the adenine moiety of ATP, forming hydrogen bonds with the "hinge region" of the kinase (e.g., Met793 in EGFR).

-

Tubulin: Some derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing cell cycle arrest at the G2/M phase.

Quantitative Data: Comparative Cytotoxicity

Table 1: Cytotoxicity (IC50 in

| Compound Class | Target Mechanism | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Ref |

| Triazole-Pyrimidine | EGFR Inhibition | 0.10 | 0.26 | 1.93 | [1] |

| Triazole-Thione | Tubulin Polymerization | 2.50 | 5.30 | 1.80 | [2] |

| Letrozole (Control) | Aromatase Inhibition | 0.02 | N/A | N/A | [3] |

| Doxorubicin (Control) | DNA Intercalation | 1.31 | 3.08 | 4.45 | [1] |

Note: Lower IC50 indicates higher potency. Triazole hybrids often show superior selectivity indices (SI) compared to standard chemotherapeutics like Doxorubicin.[5]

Experimental Methodologies

To ensure scientific integrity, the following protocols are standardized for the evaluation of 1,2,4-triazole derivatives.

Protocol A: Chemical Synthesis (General Cyclization)

Rationale: The reaction of carboxylic acid hydrazides with carbonitriles is preferred for its high yield and regioselectivity.

-

Reactants: Mix equimolar amounts of substituted carboxylic acid hydrazide and aryl nitrile.

-

Catalyst: Add anhydrous potassium carbonate (

) or sodium ethoxide ( -

Reflux: Heat in n-butanol at 110°C for 12–24 hours.

-

Work-up: Cool to RT, pour into ice-cold water, and acidify with dilute HCl to precipitate the 3,5-disubstituted-1,2,4-triazole.

-

Purification: Recrystallize from ethanol/DMF.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Rationale: This colorimetric assay measures metabolic activity as a proxy for cell viability.[6] It is self-validating via the use of positive (Doxorubicin) and negative (DMSO) controls.

-

Seeding: Plate cancer cells (e.g., MCF-7) at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% -

Treatment: Add test compounds (dissolved in DMSO, final concentration <0.5%) in serial dilutions (0.1 – 100

M). Run in triplicate. -

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mechanism: Mitochondrial dehydrogenases in viable cells reduce yellow MTT to purple formazan.[6] -

Solubilization: Remove media carefully. Add 100

L DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm (reference 630 nm).

-

Calculation:

Calculate IC50 using non-linear regression analysis.

Protocol C: Antimicrobial Susceptibility (Broth Microdilution)

Rationale: Determines the Minimum Inhibitory Concentration (MIC) according to CLSI standards.

-

Inoculum Prep: Adjust bacterial/fungal suspension to

McFarland standard ( -

Dilution: Dilute 1:100 in Mueller-Hinton broth (bacteria) or RPMI 1640 (fungi).

-

Plating: Add 100

L of inoculum to 96-well plates containing serial dilutions of the triazole derivative. -

Controls:

-

Incubation: 18–24h at 37°C (bacteria); 48h at 35°C (fungi).

-

Readout: MIC is the lowest concentration with no visible growth (turbidity).

Computational Workflow: Molecular Docking

To validate the mechanism of action in silico, the following workflow is standard.

Figure 3: Standard computational workflow for validating triazole-target interactions.

Future Perspectives: Antitubercular Activity[5][10][11][12]

Emerging research highlights 1,2,4-triazoles as potent antitubercular agents.[9]

-

Target: DprE1 (Decaprenylphosphoryl-

-D-ribose 2′-epimerase). -

Relevance: DprE1 is critical for cell wall arabinan synthesis. Triazole derivatives substituted with nitro-groups have shown MIC values as low as 2

g/mL against M. tuberculosis H37Rv, exhibiting bactericidal activity by generating reactive nitrogen species within the mycobacteria [4].

References

-

New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents. Int. J. Mol. Sci. 2025.[3][6] Link

-

Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer Agents. Molecules. 2020. Link

-

Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential. Arch. Pharm. 2025.[3][6] Link

-

Synthesis, antimycobacterial evaluation, and molecular docking study of 1,2,4-triazole derivatives. J. Enz. Inhib. Med. Chem. 2023.[10][11] Link

-

Antifungal Properties of 1,2,4-Triazoles. ISRES. 2022.[3][12] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Review on Emerging Impact of Antitubercular Activity of 1,2,4-Triazole Derivatives - Rangaswamy - Anti-Infective Agents [clinpractice.ru]

- 10. tandfonline.com [tandfonline.com]

- 11. lifechemicals.com [lifechemicals.com]

- 12. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

Methodological & Application

using 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile as a chemical intermediate

An Application Guide to the Strategic Use of 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile in Chemical Synthesis

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of intermediates is paramount. 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile is a molecule of significant synthetic potential, distinguished by its unique arrangement of reactive functional groups. This compound, with the chemical formula C₉H₇N₅ and a molecular weight of 185.19 g/mol , serves as a powerful bifunctional scaffold.[1][2] Its structure marries the well-established reactivity of an ortho-substituted aniline with the diverse chemical possibilities of a cyano-functionalized 1,2,4-triazole ring. The 1,2,4-triazole core itself is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its role in a multitude of approved therapeutic agents.[3][4][5][6] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this intermediate's applications, complete with detailed protocols and the underlying chemical principles that govern its utility.

Core Synthetic Principles: The "Why" Behind the Utility

The value of 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile stems from the orthogonal reactivity of its two primary functional domains: the aminophenyl moiety and the cyano group.

-

The Aminophenyl Group: The primary aromatic amine, positioned ortho to the triazole substituent, is a classical nucleophile and a linchpin for constructing fused heterocyclic systems. Its specific location is critical for intramolecular cyclization reactions, enabling the efficient synthesis of complex polycyclic structures such as triazoloquinazolines.

-

The Cyano Group: As one of the most versatile functional groups in organic synthesis, the nitrile offers a gateway to numerous other functionalities. It can be readily transformed into amides, carboxylic acids, amines, or, notably, engaged in cycloaddition reactions to form other heterocyclic rings like tetrazoles.

-

The 1,2,4-Triazole Core: This five-membered aromatic ring is not merely a spacer. It is a metabolically robust unit that imparts a rigid, planar geometry to the molecule.[7] Its nitrogen atoms can act as hydrogen bond acceptors or coordination sites for metal catalysts, influencing the molecule's overall biological activity and chemical properties.[8]

This strategic combination allows for a modular and divergent synthetic approach, where either end of the molecule can be selectively manipulated to build molecular complexity.

Physicochemical Properties and Data

A summary of the key properties for 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile is provided below for quick reference.

| Property | Value | Source |

| CAS Number | 1283897-20-0 | [1][9] |

| Molecular Formula | C₉H₇N₅ | [1][2] |

| Molecular Weight | 185.19 g/mol | [1] |

| IUPAC Name | 1-(2-aminophenyl)-1,2,4-triazole-3-carbonitrile | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)N)N2C=NC(=N2)C#N | [2] |

Application I: Synthesis of Fused Triazolo[4,3-c]quinazoline Scaffolds

One of the most powerful applications of this intermediate is in the construction of fused heterocyclic systems, which are common cores in pharmacologically active compounds. The reaction of the ortho-amino group with a one-carbon electrophile triggers a cyclocondensation cascade to yield the triazoloquinazoline skeleton.

Protocol 1: Synthesis of 3-cyano-1,2,4-triazolo[4,3-c]quinazoline

This protocol details the reaction using triethyl orthoformate as the one-carbon source.

Causality and Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the primary amine onto the electrophilic carbon of triethyl orthoformate. Subsequent elimination of ethanol forms an intermediate ethoxymethyleneamino derivative. The slightly acidic proton on the triazole ring is then abstracted, and the resulting nitrogen anion performs an intramolecular nucleophilic attack, displacing the second ethoxy group. A final elimination of ethanol upon aromatization yields the stable, fused triazoloquinazoline product. Acetic acid serves as both a solvent and a mild acid catalyst to facilitate the initial steps.

Caption: Experimental workflow for the synthesis of triazoloquinazolines.

Experimental Details:

-

Reagents & Equipment:

-

1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile (1.0 eq)

-

Triethyl orthoformate (TEOF) (3.0 eq)

-

Glacial Acetic Acid (10-15 volumes)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard filtration apparatus

-

Step-by-Step Procedure:

-

To a round-bottom flask, add 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile (1.0 eq).

-

Add glacial acetic acid (10-15 volumes) followed by triethyl orthoformate (3.0 eq).

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 120 °C) with stirring.

-

Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled solution into a beaker of ice-water (approx. 10x the reaction volume) with vigorous stirring. A precipitate should form.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with deionized water, followed by a small amount of cold ethanol to remove residual acetic acid.

-

Dry the product under vacuum at 50-60 °C to a constant weight.

Self-Validating System & Characterization:

-

Expected Outcome: A pale yellow to off-white solid. Typical yields range from 75-90%.

-

¹H NMR: Expect the disappearance of the broad NH₂ signal from the starting material and the appearance of a new singlet in the aromatic region corresponding to the newly formed C-H of the quinazoline ring.

-

IR Spectroscopy: Look for the disappearance of the N-H stretching bands (typically 3300-3500 cm⁻¹) of the primary amine. The nitrile (C≡N) stretch should remain around 2230 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the triazoloquinazoline product (C₁₀H₅N₅, M.W. = 195.18).

Application II: Derivatization of the Cyano Group

The cyano group is a versatile handle for introducing new functionalities, significantly altering the physicochemical properties and biological profile of the resulting molecule.

Caption: Key synthetic transformations of the cyano group.

Protocol 2: Conversion to 5-(1-(2-aminophenyl)-1H-1,2,4-triazol-3-yl)-1H-tetrazole

This protocol describes a [2+3] cycloaddition reaction to form a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry.

Causality and Mechanistic Insight: This reaction proceeds via a 1,3-dipolar cycloaddition mechanism. Sodium azide (NaN₃) in the presence of an ammonium salt (like NH₄Cl) generates hydrazoic acid (HN₃) in situ. The nitrile acts as the dipolarophile. The azide ion attacks the electrophilic nitrile carbon, and subsequent intramolecular cyclization forms the stable, aromatic tetrazole ring. DMF is an excellent polar aprotic solvent for this transformation.

Experimental Details:

-

Reagents & Equipment:

-

1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile (1.0 eq)

-

Sodium Azide (NaN₃) (1.5 eq) - EXTREME CAUTION REQUIRED

-

Ammonium Chloride (NH₄Cl) (1.5 eq)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask, heating mantle, stirrer

-

Step-by-Step Procedure:

-

Safety First: Sodium azide is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids (which liberate toxic HN₃ gas) and heavy metals.

-

In a round-bottom flask, dissolve 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile (1.0 eq) in DMF.

-

Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-18 hours.

-

Monitor the reaction by TLC. The product is significantly more polar than the starting material.

-

Cool the reaction to room temperature. Carefully acidify the mixture to pH ~2-3 with dilute HCl (e.g., 2M HCl). Perform this step slowly in a fume hood to quench any residual azide and protonate the tetrazole.

-

Pour the acidified mixture into water, which should induce precipitation of the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Self-Validating System & Characterization:

-

Expected Outcome: An off-white to tan solid.

-

IR Spectroscopy: The most telling change is the complete disappearance of the sharp nitrile (C≡N) peak around 2230 cm⁻¹.

-

¹H NMR: A broad signal corresponding to the N-H proton of the tetrazole ring will appear at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The signal for the nitrile carbon will disappear, and a new signal for the tetrazole ring carbon will appear.

-

Mass Spectrometry: The molecular ion peak should correspond to the mass of the tetrazole product (C₉H₈N₈, M.W. = 228.21).

Safety and Handling

-

General Precautions: Always use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Compound-Specific Hazards:

-

1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile: As with most nitrile and aniline-containing compounds, avoid inhalation, ingestion, and direct skin contact.

-

Sodium Azide (NaN₃): Highly toxic and can be fatal if swallowed or absorbed through the skin. It reacts with acids to produce highly toxic hydrazoic acid gas. It can also form explosive heavy metal azides. Consult specific institutional safety protocols before handling.

-

-

Emergency Protocols: In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek urgent medical attention. Have appropriate spill kits and emergency response information readily available.[10]

Conclusion

1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile is more than just a chemical; it is a versatile platform for innovation. Its dual-reactive sites provide a direct and efficient entry point into complex molecular architectures, particularly fused heterocyclic systems and highly functionalized triazoles. The protocols outlined in this guide serve as a validated starting point for researchers to harness the full synthetic power of this intermediate. By understanding the underlying chemical principles and adhering to rigorous safety standards, scientists can effectively leverage this building block to accelerate their research in medicinal chemistry, agrochemicals, and materials science.

References

-

1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile. AMERICAN ELEMENTS. [Link]

-

1-(2-aminophenyl)-1h-1,2,4-triazole-3-carbonitrile. PubChem. [Link]

-

Synthesis of 1,2,4 triazole compounds. ISRES. [Link]

-

Managing Contrast Media Allergic Reactions: Emergency Protocols For Imaging Staff. Spectrum Xray. [Link]

-

The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. ResearchGate. [Link]

-

SYNTHESIS OF 1,2,4-TRIAZOLES AND THEIR RUTHENIUM BIS-BIPYRIDYL COMPLEXES. Dublin City University. [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information. [Link]

-

Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

-

1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae. National Center for Biotechnology Information. [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. Bio-Algorithms and Med-Systems. [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. sciendo. [Link]

-

A Comprehensive review on 1, 2,4 Triazole. International Journal of Pharmaceutical Research and Applications. [Link]

-

Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research. [Link]

-

A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. ResearchGate. [Link]

-

Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Zaporizhzhia State Medical and Pharmaceutical University. [Link]

-

1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae. ResearchGate. [Link]

-

Anaphylaxis-a 2020 practice parameter update, systematic review, and Grading of Recommendations, Assessment, Development and Eva. American Academy of Allergy, Asthma & Immunology. [Link]

-

Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. Royal Society of Chemistry. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. PubChemLite - 1-(2-aminophenyl)-1h-1,2,4-triazole-3-carbonitrile (C9H7N5) [pubchemlite.lcsb.uni.lu]

- 3. isres.org [isres.org]

- 4. scispace.com [scispace.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. rjptonline.org [rjptonline.org]

- 7. researchgate.net [researchgate.net]

- 8. doras.dcu.ie [doras.dcu.ie]

- 9. 1283897-20-0|1-(2-Aminophenyl)-1H-1,2,4-triazole-3-carbonitrile|BLD Pharm [bldpharm.com]

- 10. spectrumxray.com [spectrumxray.com]

Application Notes and Protocols: Metal-Catalyzed Synthesis ofTriazolo[4,3-a]quinoxalines from 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile

Application Notes and Protocols: Metal-Catalyzed Synthesis of[1][2][3]Triazolo[4,3-a]quinoxalines from 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile

Authored by: A Senior Application Scientist

Abstract

The 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile scaffold is a pivotal precursor for the synthesis of fused heterocyclic systems, most notably the[1][2][3]triazolo[4,3-a]quinoxaline core. This tetracyclic structure is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for a wide array of therapeutic agents. Compounds incorporating this moiety have demonstrated significant pharmacological activities, including anticancer, antidepressant, anti-inflammatory, and antiparasitic properties.[1][2][4][5] This document provides detailed application notes and protocols for the metal-catalyzed intramolecular cyclization of 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile, with a focus on copper and palladium-based catalytic systems. The rationale behind experimental choices, detailed step-by-step protocols, and mechanistic insights are provided to guide researchers in drug discovery and development.

Introduction: The Strategic Importance of the[1][2][3]Triazolo[4,3-a]quinoxaline Scaffold

The fusion of a 1,2,4-triazole ring with a quinoxaline system creates a rigid, planar, and nitrogen-rich heterocyclic scaffold, the[1][2][3]triazolo[4,3-a]quinoxaline. This unique architecture has proven to be highly effective in interacting with various biological targets. The development of efficient synthetic routes to this core is therefore of paramount importance. The starting material, 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile, possesses the ideal arrangement of functional groups—an aniline moiety ortho to the triazole ring—for intramolecular cyclization to construct the desired tetracyclic product.

Metal catalysis offers a powerful and versatile platform for executing this transformation with high efficiency and control. Transition metals like copper and palladium are particularly adept at mediating the formation of carbon-nitrogen (C-N) bonds, which is the key step in the ring-closing reaction. These methods are often superior to classical condensation reactions, which may require harsh conditions or produce significant byproducts. The protocols outlined herein focus on modern, metal-catalyzed approaches that are relevant to contemporary pharmaceutical synthesis.[6][7]

Copper-Catalyzed Intramolecular Oxidative Cyclization

Copper catalysis is a cost-effective and robust method for C-N bond formation.[8][9][10] In the context of our substrate, a copper catalyst can facilitate an intramolecular oxidative cyclization, coupling the aniline nitrogen with a carbon atom on the phenyl ring via an oxidative C-H amination pathway. This approach is attractive due to the use of an inexpensive catalyst and often utilizes air as a green terminal oxidant.[3][8]

Mechanistic Rationale

The proposed catalytic cycle begins with the coordination of the Cu(I) or Cu(II) species to the primary amine of the substrate. Subsequent deprotonation by a base enhances the nucleophilicity of the amine. The key C-N bond formation can proceed through several plausible pathways, often involving an oxidative process where the copper center facilitates the intramolecular attack of the amine onto the phenyl C-H bond. An external oxidant, typically molecular oxygen from the air, is required to regenerate the active catalytic species, completing the cycle.[8][11] The choice of a high-boiling point, polar aprotic solvent like DMSO or DMF is crucial to ensure solubility of the substrate and salts while allowing the reaction to be heated sufficiently to overcome the activation energy of the C-H functionalization step.

Caption: Proposed catalytic cycle for copper-catalyzed oxidative cyclization.

Protocol: Synthesis of 4-cyano-[1][2][3]triazolo[4,3-a]quinoxaline

Materials:

-

1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile (1.0 eq)

-

Copper(II) Acetate (Cu(OAc)₂, 0.1 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile (e.g., 185 mg, 1.0 mmol), copper(II) acetate (18 mg, 0.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Evacuate and backfill the flask with air (or dry oxygen) three times.

-

Add anhydrous DMSO (5 mL) via syringe.

-

Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with water (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 4-cyano-[1][2][3]triazolo[4,3-a]quinoxaline.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Data Summary

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| CuI | Cs₂CO₃ | DMF | 130 | 18 | 75-85 |

| Cu(OAc)₂ | K₂CO₃ | DMSO | 120 | 24 | 70-80 |

| CuBr | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 65-75 |

Palladium-Catalyzed Intramolecular C-H Amination

Palladium catalysis is the gold standard for many cross-coupling reactions and has been increasingly applied to C-H functionalization.[6][7][12] An intramolecular Buchwald-Hartwig-type amination via C-H activation presents a sophisticated and highly efficient route to the triazoloquinoxaline scaffold. This method often requires a specific ligand to facilitate the C-H activation and subsequent C-N bond formation and an oxidant to turn over the catalytic cycle.

Causality Behind Experimental Choices

-

Catalyst: A palladium(II) salt like Pd(OAc)₂ is a common and effective precursor.

-

Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the challenging C-H activation step and facilitate the final reductive elimination.[13]

-

Oxidant: A stoichiometric oxidant is typically necessary to regenerate the active Pd(II) or Pd(III) catalyst. Common choices include benzoquinone (BQ), silver acetate (AgOAc), or in some cases, oxygen.

-

Solvent: A non-coordinating, high-boiling solvent like toluene or a polar solvent such as acetic acid can be effective, depending on the specific catalytic system.

Caption: General experimental workflow for palladium-catalyzed synthesis.

Protocol: Ligand-Promoted Synthesis of 4-cyano-[1][2][3]triazolo[4,3-a]quinoxaline

Materials:

-

1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile (1.0 eq)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.05 eq)

-

XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.10 eq)

-

Potassium Acetate (KOAc, 2.5 eq)

-

Benzoquinone (BQ, 1.2 eq)

-

Toluene, anhydrous

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel

Procedure:

-

In a glovebox, add 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile (185 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), XPhos (48 mg, 0.10 mmol), potassium acetate (245 mg, 2.5 mmol), and benzoquinone (130 mg, 1.2 mmol) to an oven-dried vial with a stir bar.

-

Add anhydrous toluene (5 mL). Seal the vial with a Teflon-lined cap.

-

Remove the vial from the glovebox and place it in a preheated oil bath at 110 °C.

-

Stir the reaction for 12-24 hours, monitoring by LC-MS.

-

After cooling to room temperature, dilute the mixture with dichloromethane (20 mL).

-

Filter the mixture through a pad of Celite, washing the pad with additional DCM.

-

Transfer the filtrate to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (eluent: ethyl acetate/hexane) to obtain the desired product.

-

Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Applications in Drug Development and Medicinal Chemistry

The[1][2][3]triazolo[4,3-a]quinoxaline scaffold synthesized via these methods is a cornerstone for numerous biologically active molecules.

-

Antidepressants and CNS Agents: Certain derivatives are potent antagonists of adenosine A1 and A2 receptors, showing potential as rapid-onset antidepressants.[1][5]

-

Anticancer Therapeutics: This scaffold has been exploited to develop novel anticancer agents. Examples include BET (Bromodomain and Extra-Terminal) inhibitors for cancer treatment, DNA intercalators, and cytotoxic agents effective against melanoma and other cancer cell lines like MCF-7 and HepG2.[4][14]

-

Anti-Infective Agents: Researchers have identified analogs with activity against parasites such as Schistosoma mansoni, highlighting their potential in treating neglected tropical diseases.[5]

-

Immunomodulators: Triazoloquinoxaline derivatives have been designed as modulators of Toll-like receptor 7 (TLR7), indicating applications in immunology and vaccine adjuvant development.[15]

-

Other Therapeutic Areas: The scaffold has also been investigated for anti-inflammatory and analgesic activities.[2]

The versatility of the cyano group at the 4-position of the product allows for further chemical elaboration, enabling the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

References

-

Sarges, R., et al. (1990). 4-Amino[1][2][3]triazolo[4,3-a]quinoxalines. A novel class of potent adenosine receptor antagonists and potential rapid-onset antidepressants. Journal of Medicinal Chemistry. Available at:

- Palagiano, F., et al. (2001). Synthesis and pharmacological activity of 1,2,4-triazolo[4,3-a]quinolines. Il Farmaco.

-

Poulain, L., et al. (2023).[1][2][3]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. MDPI. Available at:

- Xia, J., Huang, X., & Cai, M. (2019). Heterogeneous Copper(I)-Catalyzed Cascade Addition–Oxidative Cyclization of Nitriles with 2-Aminopyridines or Amidines: Efficient and Practical Synthesis of 1,2,4-Triazoles. Synthesis.

-

Eweas, A. F., et al. (2021).[1][2][3]Triazolo[4,3-a]quinoxaline and[1][2][3]triazolo[4,3-a]quinoxaline-1-thiol-derived DNA intercalators: design, synthesis, molecular docking, in silico ADMET profiles and anti-proliferative evaluations. RSC Advances. Available at:

-

Ames, J. R., et al. (2020). Activities of Quinoxaline, Nitroquinoxaline, and[1][2][3]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy. Available at:

- Ghasemi, F., et al. (2023). Identification of new triazoloquinoxaline amine derivatives with potent modulatory effects against Toll-like receptor 7 through pharmacophore-based virtual screening and molecular docking approaches. PLOS ONE.

- Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews.

- Ueda, S., & Nagasawa, H. (2009). Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization. Journal of the American Chemical Society.

- Synthesis of 1,2,4-triazoloquinoxaline in a one-pot transition... (n.d.). ResearchGate.

-

Ali, I., et al. (2017). Discovery of novel[1][2][3]triazolo[4,3-a]quinoxaline aminophenyl derivatives as BET inhibitors for cancer treatment. Bioorganic & Medicinal Chemistry Letters. Available at:

- Ueda, S., & Nagasawa, H. (2009). Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition−Oxidative Cyclization. Scilit.

- Xu, H., et al. (2015). Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine. The Journal of Organic Chemistry.

- Recent Advances in the Synthesis of Triazole Heterocycles Using Palladium Catalysts. (2025). Journal of Synthetic Chemistry.

- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.

- Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization. (n.d.). ResearchGate.

- Panduwawala, T. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme Chemistry.

Sources

- 1. 4-Amino[1,2,4]triazolo[4,3-a]quinoxalines. A novel class of potent adenosine receptor antagonists and potential rapid-onset antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological activity of 1,2,4-triazolo[4,3-a]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heterogeneous Copper(I)-Catalyzed Cascade AdditionOxidative Cyclization of Nitriles with 2-Aminopyridines or Amidines: Efficient and Practical Synthesis of 1,2,4-Triazoles [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]

- 9. scilit.com [scilit.com]

- 10. Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jsynthchem.com [jsynthchem.com]

- 13. thieme.de [thieme.de]

- 14. researchgate.net [researchgate.net]

- 15. Identification of new triazoloquinoxaline amine derivatives with potent modulatory effects against Toll-like receptor 7 through pharmacophore-based virtual screening and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

application of aminophenyl triazoles in antifungal drug discovery

Executive Summary

The emergence of azole-resistant strains of Aspergillus fumigatus and Candida auris necessitates the development of next-generation triazoles. While the 1,2,4-triazole ring remains the gold standard for heme-iron coordination in the fungal CYP51 enzyme, the "tail" of the molecule dictates selectivity, metabolic stability, and resistance profiles.

This Application Note focuses on the Aminophenyl Triazole scaffold. The aminophenyl moiety serves as a critical "diversity handle," allowing researchers to extend the molecule into the hydrophobic access channel of CYP51. This guide provides a validated workflow for the design, synthesis, and biological evaluation of these derivatives, moving beyond standard protocols to address the specific physicochemical challenges of this chemical class.

Strategic Design & Mechanism of Action

The Pharmacophore Argument

The efficacy of aminophenyl triazoles relies on a dual-binding mode:

-

The Anchor (Triazole): The N4 (or N2 in 1,2,3-triazoles) nitrogen forms a coordinate covalent bond with the heme iron (

) of Lanosterol 14 -

The Linker (Aminophenyl): The phenyl ring provides rigid spacing and

-

Visualizing the Pathway

The following diagram illustrates the mechanistic cascade and the intervention point of aminophenyl triazoles.

Caption: Mechanistic pathway of CYP51 inhibition by aminophenyl triazoles leading to fungal cell death.

Chemical Synthesis Protocol: The "Click & Couple" Approach

Objective: Synthesize a library of 1-(4-aminophenyl)-1,2,3-triazole derivatives. Rationale: We utilize Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for regioselectivity, followed by amine functionalization. This modular approach allows rapid SAR exploration.

Materials:

-

4-Azidoaniline hydrochloride (Precursor A)

-

Terminal Alkynes (Library R-groups)

-

CuSO

·5H -

Solvent: t-BuOH/H

O (1:1)

Step-by-Step Methodology:

-

Cycloaddition (The Core Formation):

-

Dissolve 4-azidoaniline HCl (1.0 equiv) and the terminal alkyne (1.1 equiv) in t-BuOH/H

O. -

Add sodium ascorbate (0.1 equiv) followed by CuSO

(0.05 equiv). Note: The order matters to prevent premature oxidation of copper. -

Stir at room temperature for 6–12 hours. Monitor by TLC (Mobile phase: DCM/MeOH 95:5).

-

Purification: Precipitate the product by adding cold water. Filter and wash with dilute NH

OH to remove copper traces. Recrystallize from ethanol.

-

-

Functionalization (The Diversity Step):

-

Acylation: React the free aniline amine with acid chlorides to form amides.

-

Reductive Amination: React with aldehydes/NaCNBH

to form secondary amines. -

Sulfonylation: React with sulfonyl chlorides to probe hydrogen bonding capability.

-

-

Quality Control:

-

Verify structure via

H-NMR (look for the diagnostic triazole proton singlet ~8.0–8.5 ppm). -

Purity must be >95% by HPLC before biological testing.

-

Biological Evaluation Protocols

Protocol A: High-Throughput MIC Determination (Modified CLSI M38-A2)

Scope: Quantitative measurement of antifungal activity against molds (A. fumigatus) and yeasts (C. albicans).[1]

Critical Reagents:

-

Medium: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0. Crucial: Do not use unbuffered media; pH shifts alter triazole ionization.

-

Inoculum: Adjusted to

CFU/mL (molds).

Workflow:

-

Stock Prep: Dissolve compounds in 100% DMSO. Prepare serial 2-fold dilutions in RPMI (Final DMSO concentration <1%).

-

Plating: Dispense 100 µL of diluted drug into 96-well microplates.

-

Inoculation: Add 100 µL of standardized fungal suspension.

-

Incubation:

-

Readout:

-

Visual: The lowest concentration with 100% inhibition (optically clear) is the MIC.

-

Spectrophotometric: Read OD

. MIC is defined as

-

Data Presentation Table:

| Compound ID | R-Group | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | Solubility (µM) |

|---|---|---|---|---|

| AT-01 | Phenyl | 0.50 | 2.0 | 50 |

| AT-02 | 2,4-Difluorophenyl | 0.06 | 0.25 | 45 |

| AT-03 | 4-Chlorophenyl | 0.125 | 0.50 | 30 |

| Fluconazole | (Control) | 0.25 | >64 | >1000 |

Protocol B: CYP51 Binding Assay (Type II Binding Spectrum)

Scope: Confirm that the compound binds directly to the heme iron of the target enzyme.

Principle: Triazoles displace the water molecule coordinated to the heme iron, causing a spectral shift (Type II). This is characterized by a peak at ~425–430 nm and a trough at ~390–410 nm.

Methodology:

-

Enzyme Prep: Use recombinant C. albicans CYP51 (purified microsomes).

-

Baseline: Record the baseline spectrum (350–500 nm) of the enzyme (1 µM) in potassium phosphate buffer (pH 7.4).

-

Titration: Add the aminophenyl triazole in increments (0.1 µM to 10 µM).

-

Measurement: Record the difference spectrum after each addition.

-

Analysis: Plot the difference in absorbance (

) vs. [Ligand]. Fit to the Michaelis-Menten or Morrison equation to determine the Binding Affinity (

Interpretation: A tight binder will have a

Experimental Workflow Diagram

The following DOT diagram outlines the iterative cycle of discovery for this compound class.

Caption: Iterative workflow for optimizing aminophenyl triazole antifungal candidates.

Expert Insights & Troubleshooting

-

Solubility Issues: Aminophenyl triazoles can be lipophilic. If precipitation occurs in the MIC assay, include 0.02% Tween-80 in the RPMI media.

-

The "Trailing" Effect: In Candida assays, azoles often show "trailing growth" (incomplete inhibition). Always read the MIC at 50% inhibition (MIC

) rather than 100% to avoid false resistance classification. -

Structure-Activity Relationship (SAR):

-

Substitution on the Phenyl Ring: Electron-withdrawing groups (F, Cl) at the 2- and 4-positions of the phenyl ring generally increase metabolic stability and potency.

-

The Amino Linker: Converting the primary amine to a sulfonamide often improves potency against resistant strains by adding new hydrogen bonding interactions with the enzyme backbone.

-

References

-

Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. Source: PubMed (2011). URL:[Link]

-

Antifungal susceptibility testing in Aspergillus spp.[2][3] according to EUCAST methodology. Source: Fungal Infection Trust (2021). URL:[Link]

-

Comparison of the EUCAST and CLSI Broth Microdilution Methods. Source: Antimicrobial Agents and Chemotherapy (2015).[7][8] URL:[Link]

-

Selective inhibition of mammalian lanosterol 14 alpha-demethylase by RS-21607. Source: Biochemistry (1994).[9] URL:[Link]

-

Validation of Human Sterol 14α-Demethylase (CYP51) Druggability. Source: Journal of Medicinal Chemistry (2019). URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Selective inhibition of mammalian lanosterol 14 alpha-demethylase by RS-21607 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Functionalization of the Carbonitrile Group in 1,2,4-Triazoles

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The functionalization of this core is crucial for modulating the physicochemical and pharmacological properties of drug candidates. The carbonitrile group, when attached to the 1,2,4-triazole ring, is a versatile functional handle that can be transformed into a variety of other important functionalities, including amides, carboxylic acids, primary amines, and tetrazoles. This guide provides an in-depth exploration of the key chemical transformations of the carbonitrile group on 1,2,4-triazoles, complete with detailed experimental protocols, mechanistic insights, and comparative data.

Hydrolysis of the Carbonitrile Group: Access to Amides and Carboxylic Acids

The hydrolysis of a nitrile to a carboxamide and subsequently to a carboxylic acid is a fundamental transformation in organic synthesis. This conversion is particularly valuable in drug development for introducing hydrogen bond donors and acceptors, and for creating bioisosteres of other functional groups. The hydrolysis can be achieved under either acidic or basic conditions, with the reaction outcome often dictated by the reaction time and temperature.

Mechanistic Rationale